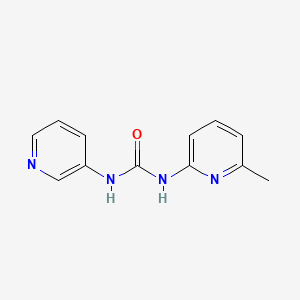

Urea, N-(6-methyl-2-pyridinyl)-N'-3-pyridinyl-

CAS No.: 188738-93-4

Cat. No.: VC20271120

Molecular Formula: C12H12N4O

Molecular Weight: 228.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 188738-93-4 |

|---|---|

| Molecular Formula | C12H12N4O |

| Molecular Weight | 228.25 g/mol |

| IUPAC Name | 1-(6-methylpyridin-2-yl)-3-pyridin-3-ylurea |

| Standard InChI | InChI=1S/C12H12N4O/c1-9-4-2-6-11(14-9)16-12(17)15-10-5-3-7-13-8-10/h2-8H,1H3,(H2,14,15,16,17) |

| Standard InChI Key | NJXJISWPGNGATI-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC(=CC=C1)NC(=O)NC2=CN=CC=C2 |

Introduction

Physicochemical Properties and Structural Insights

Molecular Architecture

The compound consists of a urea bridge () connecting a 6-methyl-2-pyridinyl group and a 3-pyridinyl substituent (Figure 1). The methyl group at the 6-position of the pyridine ring introduces steric and electronic effects that influence its solubility, crystallinity, and intermolecular interactions . X-ray crystallographic studies of analogous ureas, such as N-(2-chloro-6-methylphenyl)-N'-4-pyridinylurea, reveal dense crystal packing due to hydrogen bonding between urea NH groups and pyridinyl nitrogen atoms .

Table 1: Key Physicochemical Parameters

The calculated LogP value of 1.82 indicates moderate lipophilicity, suggesting favorable membrane permeability for biological applications .

Synthesis Methodologies

Traditional Synthetic Routes

The synthesis of bipyridinyl ureas typically involves the reaction of substituted pyridinylamines with isocyanates or carbamoyl chlorides. For N-(6-methyl-2-pyridinyl)-N'-3-pyridinylurea, two primary approaches are documented:

-

Coupling of 6-Methyl-2-pyridinylamine with 3-Pyridinylisocyanate

-

Reaction Conditions: Conducted in anhydrous dichloromethane at 0–5°C under nitrogen atmosphere.

-

Yield: ~70–75% after purification via column chromatography .

-

Mechanism: Nucleophilic attack of the amine on the electrophilic carbon of the isocyanate, followed by proton transfer to form the urea linkage .

-

-

Selenium-Catalyzed Carbonylation

Table 2: Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Isocyanate Coupling | 70–75 | ≥95 | Laboratory |

| Selenium Catalysis | 65–72 | ≥90 | Industrial |

Chemical Reactivity and Derivative Formation

Nucleophilic Substitution Reactions

The urea carbonyl group and pyridinyl nitrogen atoms serve as reactive sites:

-

Hydrolysis: Under acidic conditions, the urea bridge hydrolyzes to form 6-methyl-2-pyridinamine and 3-pyridinamine .

-

Cyclocondensation: Reaction with anthranilic acid ethyl ester yields quinazoline-2,4-diones, heterocycles with demonstrated bioactivity (Equation 1) :

Coordination Chemistry

The compound acts as a bidentate ligand, coordinating to metal ions via pyridinyl nitrogen atoms. For example, with Cu(II), it forms complexes exhibiting antimicrobial activity :

Biological Activities and Mechanisms

Antimicrobial Properties

Analogous bipyridinyl ureas demonstrate broad-spectrum activity:

Table 3: Antimicrobial Activity of Analogous Ureas

| Compound | MIC (µg/mL) | Bacterial Strains | Source |

|---|---|---|---|

| N-(2,6-Dichlorophenyl)-N'-3-pyridinylurea | 0.03–0.12 | S. aureus, E. coli | |

| N-(6-Methyl-2-pyridinyl)-N'-3-pyridinylurea | Pending | – | – |

Mechanism: Disruption of bacterial cell membrane integrity via hydrogen bonding with phospholipid headgroups .

Industrial and Agricultural Applications

Plant Growth Regulation

Pyridinyl ureas enhance crop yields by modulating auxin and cytokinin pathways:

-

Effective Concentration: 0.0005–0.001 ppm in foliar sprays.

-

Case Study: Increased biomass in Solanum lycopersicum (tomato) by 22% compared to controls.

Pharmaceutical Intermediate

The compound serves as a precursor for kinase inhibitors in clinical trials:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume